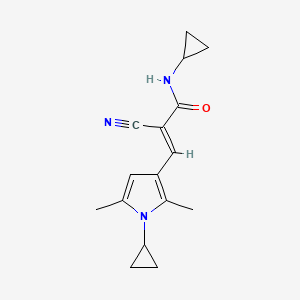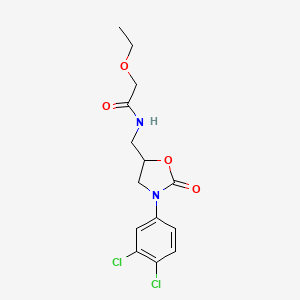
N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an oxazolidinone derivative with a dichlorophenyl group and an ethoxyacetamide group. Oxazolidinones are a class of compounds that often exhibit biological activity, including antibacterial properties .
Molecular Structure Analysis
The compound likely has a three-dimensional structure due to the oxazolidinone ring. The dichlorophenyl group is likely to be planar due to the aromaticity of the phenyl ring .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, oxazolidinones generally undergo reactions at the carbonyl group, such as reduction to form amines .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
The compound N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide is involved in various chemical reactions and synthesis processes. For example, in a study, the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole was investigated, leading to the formation of tertiary amines and other compounds after ring fission of the oxadiazole system (Jäger, Laggner, Mereiter, & Holzer, 2002). Similarly, novel thiazolidinone and acetidinone derivatives were synthesized by the reaction of similar compounds, which were screened for antimicrobial activity (Mistry, Desai, & Intwala, 2009).
Pharmacological Studies
In pharmacological research, derivatives of similar compounds have been synthesized and evaluated for their potential therapeutic applications. For instance, a study synthesized novel 1-benzylsubstituted derivatives of a similar compound and evaluated their affinity to GABAergic biotargets, along with anticonvulsant activity estimation (El Kayal et al., 2022). Another study focused on synthesizing rhodanine-3-acetic acid derivatives, including amides similar to this compound, for their potential antimicrobial properties (Krátký, Vinšová, & Stolaříková, 2017).
Molecular Docking and Biological Studies
Molecular docking and biological studies are also prominent applications. For instance, the synthesis of N-substituted 5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2yl-2-Sulfanyl Acetamides and their evaluation as potential antibacterial agents involved similar compounds. These studies included molecular docking with enzymes to understand the biological activity of these compounds (Siddiqui et al., 2014).
Environmental Analysis
The compound and its derivatives are also used in environmental analysis. For example, a study analyzed the detection of herbicides and their degradates in natural water, where compounds similar to this compound were isolated and detected using various chromatographic techniques (Zimmerman, Schneider, & Thurman, 2002).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-ethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O4/c1-2-21-8-13(19)17-6-10-7-18(14(20)22-10)9-3-4-11(15)12(16)5-9/h3-5,10H,2,6-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGCWDSGLKWYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(dimethylamino)-N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]benzamide](/img/structure/B2476026.png)
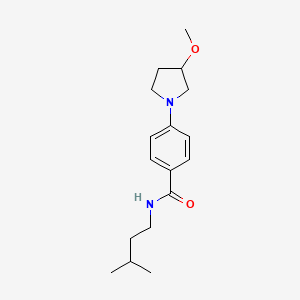
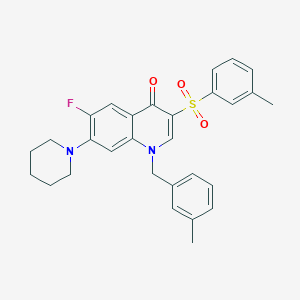
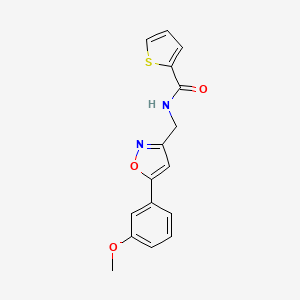
![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-sulfonyl fluoride](/img/structure/B2476035.png)
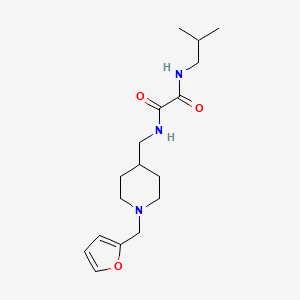

![2-(2-methyl-3,5-dioxothiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2476039.png)
![4-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}benzonitrile](/img/structure/B2476040.png)
![N-(4-ethoxyphenyl)-2-[(3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2476041.png)
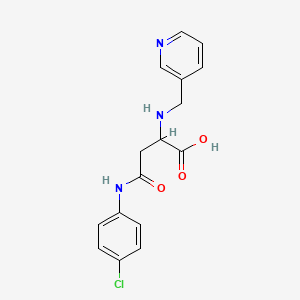
![1-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2476043.png)
